Quinupristin-Dalfopristin Complex (mesylate)
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Overview
Description
Quinupristin-Dalfopristin Complex (mesylate) is a combination of two streptogramin antibiotics, quinupristin and dalfopristin. This complex is used to treat severe infections caused by gram-positive bacteria, including those resistant to other antibiotics. Quinupristin and dalfopristin work synergistically to inhibit bacterial protein synthesis, making the combination more effective than either antibiotic alone .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinupristin and dalfopristin are semi-synthetic derivatives of pristinamycin. Quinupristin is derived from pristinamycin IA, while dalfopristin is derived from pristinamycin IIA. The synthesis involves multiple steps, including fermentation, chemical modification, and purification .
Industrial Production Methods: The industrial production of Quinupristin-Dalfopristin Complex (mesylate) involves large-scale fermentation of the producing organism, followed by extraction and purification of the antibiotics. The antibiotics are then chemically modified to enhance their stability and solubility. The final product is formulated as a mesylate salt to improve its pharmacokinetic properties .
Chemical Reactions Analysis
Types of Reactions: Quinupristin and dalfopristin undergo various chemical reactions, including:
Oxidation: Both compounds can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups in the molecules.
Substitution: Substitution reactions can occur at specific sites on the molecules.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Quinupristin-Dalfopristin Complex (mesylate) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of antibiotic action and resistance.
Biology: Employed in research on bacterial protein synthesis and ribosomal function.
Medicine: Investigated for its efficacy against multi-drug resistant bacterial infections.
Industry: Utilized in the development of new antibiotics and antimicrobial agents
Mechanism of Action
Quinupristin and dalfopristin inhibit bacterial protein synthesis by binding to different sites on the 50S ribosomal subunit. Dalfopristin binds to the 23S portion of the 50S ribosomal subunit, changing its conformation and enhancing the binding of quinupristin by a factor of about 100. Quinupristin binds to a nearby site and prevents elongation of the polypeptide chain, causing incomplete chains to be released .
Comparison with Similar Compounds
Pristinamycin: The parent compound from which quinupristin and dalfopristin are derived.
Virginiamycin: Another streptogramin antibiotic with similar properties.
Synercid: The trade name for the quinupristin-dalfopristin combination.
Uniqueness: Quinupristin-Dalfopristin Complex (mesylate) is unique due to its synergistic action, which makes it more effective than other streptogramin antibiotics. Its ability to target multi-drug resistant bacteria sets it apart from other antibiotics .
Properties
Molecular Formula |
C89H123N13O25S4 |
---|---|
Molecular Weight |
1903.3 g/mol |
InChI |
InChI=1S/C53H67N9O10S.C34H50N4O9S.2CH4O3S/c1-6-37-50(68)61-23-11-14-38(61)51(69)59(5)40(26-32-16-18-36(19-17-32)58(3)4)52(70)62-28-35(30-73-43-29-60-24-20-33(43)21-25-60)42(64)27-39(62)47(65)57-45(34-12-8-7-9-13-34)53(71)72-31(2)44(48(66)55-37)56-49(67)46-41(63)15-10-22-54-46;1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42;2*1-5(2,3)4/h7-10,12-13,15-19,22,31,33,35,37-40,43-45,63H,6,11,14,20-21,23-30H2,1-5H3,(H,55,66)(H,56,67)(H,57,65);9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41);2*1H3,(H,2,3,4)/q2*+1;;/p-2/b;10-9+,12-11+,23-18+;;/t31-,35+,37-,38+,39+,40+,43-,44+,45+;24-,25-,28-,31-,32-;;/m11../s1 |
InChI Key |
DOVIDOAMSMFREK-NGKZZJAXSA-L |
Isomeric SMILES |
CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3C[C@H](C(=O)C[C@H]3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CS[C@@H]6C[N+]7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CC[N+](CC)CCS(=O)(=O)[C@@H]1CCN2[C@H]1C(=O)O[C@@H]([C@@H](/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC3=NC(=CO3)C2=O)O)/C)C)C(C)C.CS(=O)(=O)[O-].CS(=O)(=O)[O-] |
Canonical SMILES |
CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(C(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CSC6C[N+]7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CC[N+](CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C.CS(=O)(=O)[O-].CS(=O)(=O)[O-] |
Origin of Product |
United States |
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